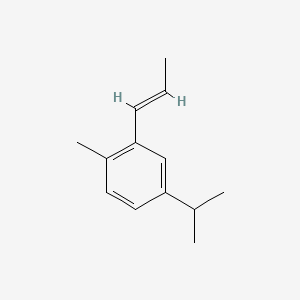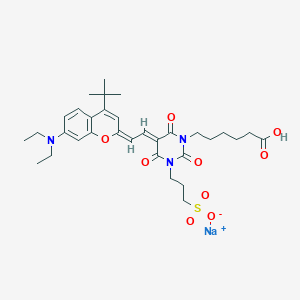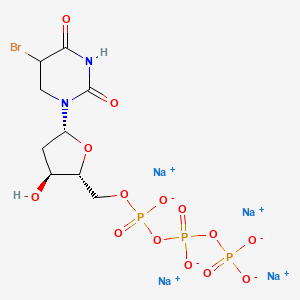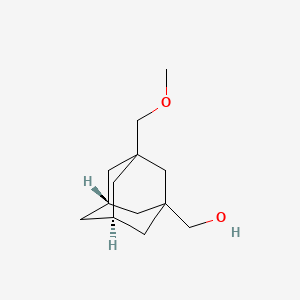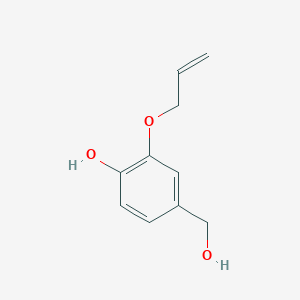
2-(Allyloxy)-4-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an allyloxy group and a hydroxymethyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the etherification of phenols with allyl halides. This reaction typically requires a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of allyl alcohol in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Allyloxy)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The allyloxy group can be reduced to form an alkyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkylated phenols.
Substitution: Formation of alkyl ethers.
Aplicaciones Científicas De Investigación
2-(Allyloxy)-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity . The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy)-4-(hydroxymethyl)phenol: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)-4-(hydroxymethyl)phenol: Similar structure but with an ethoxy group instead of an allyloxy group.
Propiedades
Número CAS |
756525-88-9 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-prop-2-enoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6,11-12H,1,5,7H2 |
Clave InChI |
AXHOLFPJFDSFBG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=CC(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


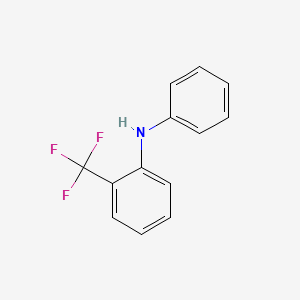
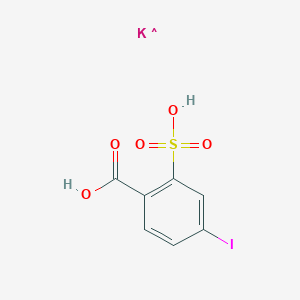
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
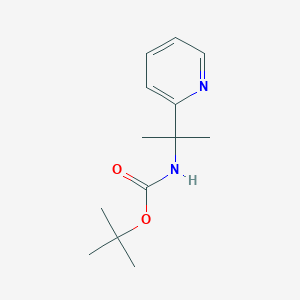
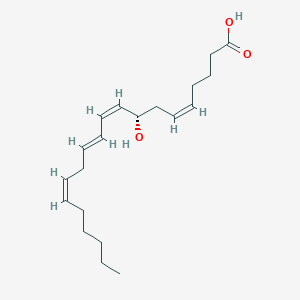
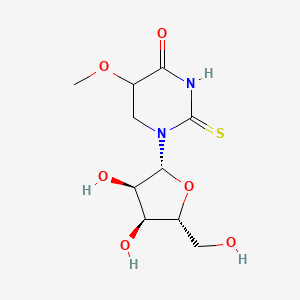
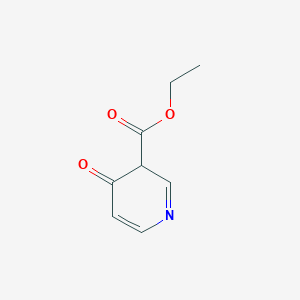
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
